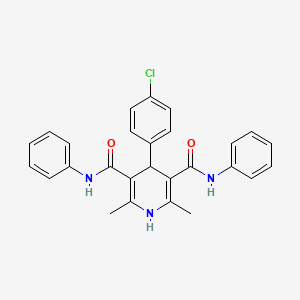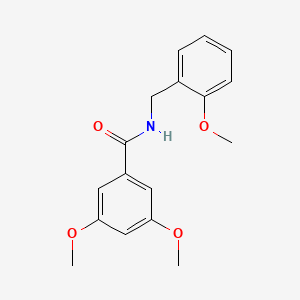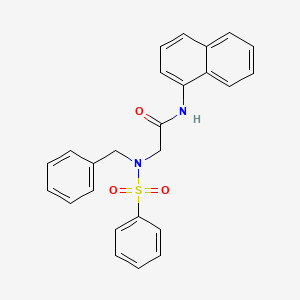![molecular formula C15H13ClN2O2S B5777730 N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CMF-019, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, but studies suggest that it acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and neurodegeneration. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the activation of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to have neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use in lab experiments. N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is a synthetic compound, and its effects may not be representative of those of natural compounds. Additionally, the mechanism of action of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One area of research is the development of more efficient synthesis methods for N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. Another area of research is the identification of the specific signaling pathways targeted by N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. Additionally, more research is needed to determine the potential applications of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in other fields of research, such as cardiovascular disease and diabetes. Finally, further studies are needed to determine the safety and efficacy of N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in human clinical trials.
Méthodes De Synthèse
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by the reaction of the resulting intermediate with 4-chloroaniline. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. Inflammation research has also shown that N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide can inhibit the production of inflammatory cytokines and reduce inflammation. In neurodegenerative disease research, N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-13-8-2-10(3-9-13)14(19)18-15(21)17-12-6-4-11(16)5-7-12/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGSGTRXMADGTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)carbamothioyl]-4-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)
![3-methoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5777688.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)

![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)
![5-ethyl-3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5777717.png)



![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)

![methyl 2-[(2,2-dimethylpropanoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5777743.png)